molecular formula C22H19FN2O5 B11144036 2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11144036
M. Wt: 410.4 g/mol
InChI Key: JJDZKZVSTVXVTD-UHFFFAOYSA-N
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Description

2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that combines structural elements from chromenone and indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of 4-methyl-7,8-dihydroxycoumarin with appropriate aldehydes under acidic conditions.

    Indole Derivative Preparation: The indole derivative, 5-fluoro-1H-indole, can be synthesized via electrophilic fluorination of indole.

    Coupling Reaction: The final step involves coupling the chromenone core with the indole derivative using a suitable linker, such as an acetamide group. This can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups on the chromenone ring.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone structure.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, especially at the 5-fluoro position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophilic substitution can be facilitated using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.

    Reduction: Reduced forms with hydroxyl groups replacing carbonyl groups.

    Substitution: Halogenated or nitrated derivatives of the indole moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s potential antioxidant properties, due to the presence of hydroxy groups, make it a candidate for studies related to oxidative stress and cellular protection.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The combination of chromenone and indole structures suggests possible applications in anti-inflammatory, anticancer, and neuroprotective research.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor for dyes and pigments, given its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide likely involves interactions with various molecular targets:

    Antioxidant Activity: The hydroxy groups can scavenge free radicals, reducing oxidative stress.

    Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX).

    DNA Intercalation: The planar structure of the chromenone and indole moieties allows for potential intercalation into DNA, which could be relevant for anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydroxy-4-methylcoumarin: Shares the chromenone core but lacks the indole moiety.

    5-Fluoroindole: Contains the indole structure but without the chromenone component.

    N-(2-(5-Fluoro-1H-indol-3-yl)ethyl)acetamide: Similar linker and indole structure but lacks the chromenone moiety.

Uniqueness

The uniqueness of 2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide lies in its combined structural features, which confer a broad range of chemical reactivity and potential biological activities. This dual functionality is not commonly found in simpler analogs, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H19FN2O5

Molecular Weight

410.4 g/mol

IUPAC Name

2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C22H19FN2O5/c1-11-14-3-5-18(26)20(28)21(14)30-22(29)15(11)9-19(27)24-7-6-12-10-25-17-4-2-13(23)8-16(12)17/h2-5,8,10,25-26,28H,6-7,9H2,1H3,(H,24,27)

InChI Key

JJDZKZVSTVXVTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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